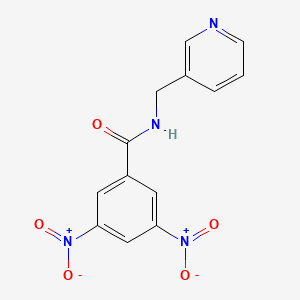

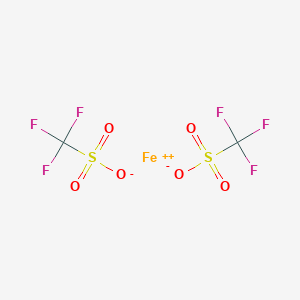

![molecular formula C26H22N8O3 B2506210 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1172893-21-8](/img/structure/B2506210.png)

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide" is a complex molecule that appears to be related to the family of pyrazolopyrimidines, which are known for their biological activities. The structure suggests multiple rings, including a pyrazole and a pyrimidine, which are common in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related pyrazolopyrimidines derivatives has been reported, where compounds are synthesized via condensation reactions involving carboxamide and aromatic aldehydes, or through treatment with acetic anhydride and subsequent reactions with other reagents such as ethyl chloroacetate . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines and related compounds often includes a combination of hydrogen bonding and π-interactions, which are crucial for their stability and biological activity. For instance, antipyrine derivatives exhibit hydrogen bonds and π-interactions that stabilize their crystal packing . These interactions are likely to be present in the compound of interest, given its structural similarity to the compounds studied.

Chemical Reactions Analysis

Pyrazolopyrimidines can undergo various chemical reactions, including esterification, cycloaddition, and condensation reactions, to form a wide range of derivatives with potential biological activities . The specific chemical reactions that the compound might undergo are not provided, but it can be inferred that it would be amenable to similar reactions based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by spectroscopic methods like 1H-NMR, 13C-NMR, IR, and MS, as well as elemental analysis . These methods would be used to determine the purity, molecular weight, and structural confirmation of the compound. The presence of multiple aromatic rings and amide groups suggests that the compound would exhibit significant UV absorption, which could be useful in its characterization.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) detailed the synthesis of a novel series of pyrazolopyrimidine derivatives, including compounds structurally related to the mentioned chemical compound. These derivatives were synthesized to investigate their potential as anticancer and anti-5-lipoxygenase agents. The research found that some compounds exhibited cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and showed inhibition of 5-lipoxygenase, an enzyme involved in inflammation and asthma. The study highlights the structure-activity relationship (SAR) of these compounds, suggesting their therapeutic potential in cancer and inflammatory diseases (Rahmouni et al., 2016).

Parallel Synthesis Approach

Črček et al. (2012) described a parallel synthesis approach for 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, closely related to the chemical structure . This study showcased the synthesis of a library of compounds through a parallel solution-phase approach, highlighting the efficiency and scalability of synthesizing pyrazolopyrimidine derivatives. These compounds were characterized for purity and yield, demonstrating the versatility of the synthesis strategy for generating a diverse array of compounds for further biological evaluation (Črček et al., 2012).

Anticancer Activity

Abdellatif et al. (2014) focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity. The study synthesized several derivatives and tested their efficacy against the MCF-7 human breast adenocarcinoma cell line. The findings revealed that most compounds exhibited significant antitumor activity, with one compound, in particular, showing potent inhibitory activity. This research underscores the potential of pyrazolopyrimidine derivatives as candidates for anticancer drug development (Abdellatif et al., 2014).

Fungicidal and Antifungal Activities

Huppatz (1985) and Wu et al. (2012) explored the synthesis of pyrazolo[1,5-a]pyrimidine analogues, including structures similar to the compound , for their potential fungicidal and antifungal activities. Huppatz's work described the synthesis of derivatives as structural analogues of the systemic fungicide carboxin, showing high levels of fungicidal activity in assays. Wu et al. detailed the synthesis of pyrazole-4-carboxamide derivatives, testing them against various phytopathogenic fungi. Some compounds exhibited moderate antifungal activities, suggesting their utility in developing new fungicidal agents (Huppatz, 1985); (Wu et al., 2012).

Propriétés

IUPAC Name |

N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N8O3/c1-16-12-21(28-24(36)17-13-22(35)32(15-17)18-8-4-2-5-9-18)34(31-16)26-29-23-20(25(37)30-26)14-27-33(23)19-10-6-3-7-11-19/h2-12,14,17H,13,15H2,1H3,(H,28,36)(H,29,30,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCVAUAASOQZMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

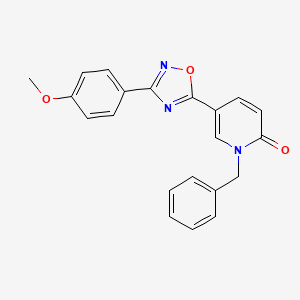

![1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B2506129.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide](/img/structure/B2506130.png)

![Bicyclo[3.2.0]heptane-6-sulfonamide](/img/structure/B2506135.png)

![N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide](/img/structure/B2506136.png)

![2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2506141.png)

![N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2506145.png)

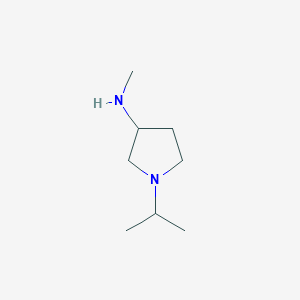

![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)

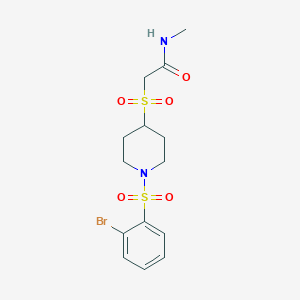

![3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide](/img/structure/B2506147.png)